molecular formula C8H10O3 B6241303 methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 61996-11-0

methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate

Cat. No. B6241303
CAS RN: 61996-11-0
M. Wt: 154.2
InChI Key:
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Description

“Methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate” is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 . This compound is in liquid form .


Molecular Structure Analysis

The InChI code for “methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate” is 1S/C8H10O3/c1-11-7(10)8-4-5(8)2-3-6(8)9/h5H,2-4H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

“Methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate” is a liquid at room temperature . More detailed physical and chemical properties, such as its boiling point, melting point, and solubility, were not found in the search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methyl vinyl ketone", "Sodium methoxide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-3-carboxycyclopent-1-ene-1,2-dicarboxylic anhydride", "Step 2: Hydrolysis of cis-3-carboxycyclopent-1-ene-1,2-dicarboxylic anhydride with sodium hydroxide to form cis-3-carboxycyclopent-1-ene-1,2-dicarboxylic acid", "Step 3: Esterification of cis-3-carboxycyclopent-1-ene-1,2-dicarboxylic acid with methyl vinyl ketone in the presence of a catalyst to form methyl 2-(1-methylethenyl)-3-oxocyclopentane-1-carboxylate", "Step 4: Reduction of methyl 2-(1-methylethenyl)-3-oxocyclopentane-1-carboxylate with sodium borohydride to form methyl 2-(1-methylethenyl)cyclopentane-1-carboxylate", "Step 5: Cyclization of methyl 2-(1-methylethenyl)cyclopentane-1-carboxylate with acetic anhydride in the presence of sodium acetate to form methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate", "Step 6: Hydrolysis of methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate with sodium bicarbonate to form methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylic acid", "Step 7: Esterification of methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylic acid with methanol in the presence of a catalyst to form methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate" ] }

CAS RN

61996-11-0

Product Name

methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate

Molecular Formula

C8H10O3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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